Cas no 339277-06-4 (1-allyl-2-[(3,4-dichlorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole)
1-allyl-2-[(3,4-dichlorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole Chemical and Physical Properties
Names and Identifiers
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- 1-ALLYL-4,5-DIPHENYL-1H-IMIDAZOL-2-YL 3,4-DICHLOROBENZYL SULFIDE
- 1-ALLYL-2-[(3,4-DICHLOROBENZYL)SULFANYL]-4,5-DIPHENYL-1H-IMIDAZOLE
- 2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-4,5-diphenyl-1-(prop-2-en-1-yl)-1H-imidazole
- 1H-Imidazole, 2-[[(3,4-dichlorophenyl)methyl]thio]-4,5-diphenyl-1-(2-propen-1-yl)-
- 2-[(3,4-dichlorophenyl)methylsulfanyl]-4,5-diphenyl-1-prop-2-enylimidazole
- 1-Allyl-2-(3,4-dichlorobenzylthio)-4,5-diphenyl-1H-imidazole
- 1-allyl-2-[(3,4-dichlorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole
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- Inchi: 1S/C25H20Cl2N2S/c1-2-15-29-24(20-11-7-4-8-12-20)23(19-9-5-3-6-10-19)28-25(29)30-17-18-13-14-21(26)22(27)16-18/h2-14,16H,1,15,17H2
- InChI Key: DKSJXLCPAWNPFL-UHFFFAOYSA-N
- SMILES: ClC1=C(C=CC(=C1)CSC1=NC(C2C=CC=CC=2)=C(C2C=CC=CC=2)N1CC=C)Cl
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 30
- Rotatable Bond Count: 7
- Complexity: 535
- XLogP3: 7.7
- Topological Polar Surface Area: 43.1
1-allyl-2-[(3,4-dichlorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A914056-1g |
2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-4,5-diphenyl-1-(prop-2-en-1-yl)-1H-imidazole |
339277-06-4 | 90% | 1g |
$350.0 | 2024-04-15 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00897163-1g |
2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-4,5-diphenyl-1-(prop-2-en-1-yl)-1H-imidazole |
339277-06-4 | 90% | 1g |
¥2401.0 | 2023-03-29 | |
| Key Organics Ltd | 4K-516S-1MG |
1-allyl-2-[(3,4-dichlorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole |
339277-06-4 | >90% | 1mg |
£28.00 | 2025-02-09 | |
| Key Organics Ltd | 4K-516S-5MG |
1-allyl-2-[(3,4-dichlorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole |
339277-06-4 | >90% | 5mg |
£35.00 | 2025-02-09 | |
| Key Organics Ltd | 4K-516S-10MG |
1-allyl-2-[(3,4-dichlorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole |
339277-06-4 | >90% | 10mg |
£48.00 | 2025-02-09 | |
| Key Organics Ltd | 4K-516S-50MG |
1-allyl-2-[(3,4-dichlorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole |
339277-06-4 | >90% | 50mg |
£77.00 | 2025-02-09 | |
| Key Organics Ltd | 4K-516S-100MG |
1-allyl-2-[(3,4-dichlorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole |
339277-06-4 | >90% | 100mg |
£110.00 | 2025-02-09 |
1-allyl-2-[(3,4-dichlorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole Suppliers
1-allyl-2-[(3,4-dichlorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole Related Literature
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Zhizhen Lai,Mo Zhang,Jinyu Zhou,Tianjing Chen,Dan Li,Xuejing Shen,Jia Liu,Jiang Zhou,Zhili Li Analyst, 2021,146, 4261-4267
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Julia M. Yeomans Soft Matter, 2010,6, 703-704
Additional information on 1-allyl-2-[(3,4-dichlorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole
Professional Introduction to 1-allyl-2-[(3,4-dichlorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole (CAS No. 339277-06-4)
1-allyl-2-[(3,4-dichlorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole is a sophisticated organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound, identified by its CAS number 339277-06-4, represents a unique structural motif that combines several pharmacophoric elements, making it a promising candidate for further investigation in drug discovery and medicinal chemistry. The presence of an allyl group, a sulfanyl moiety linked to a dichlorobenzyl group, and a diphenyl-substituted imidazole core imparts distinct chemical properties that are likely to influence its biological activity and potential therapeutic applications.
The imidazole ring is a well-known scaffold in medicinal chemistry, frequently employed in the development of drugs targeting various biological pathways. Its aromatic nature and ability to form hydrogen bonds make it an ideal platform for designing molecules with specific interactions with biological targets. In the case of 1-allyl-2-[(3,4-dichlorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole, the diphenyl substitution on the imidazole ring enhances its lipophilicity and may contribute to improved membrane permeability, which is often a desirable trait for drug candidates.
The sulfanyl group attached to the 2-position of the imidazole ring is another critical feature that may contribute to the compound's pharmacological properties. Sulfanyl groups are known to participate in various non-covalent interactions with biological targets, including hydrogen bonding and hydrophobic interactions. The dichlorobenzyl group further modulates the electronic properties of the molecule, potentially influencing its reactivity and binding affinity. These structural elements collectively contribute to the compound's unique chemical profile and make it an intriguing subject for further study.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the biological activity of compounds with greater accuracy. By leveraging these tools, scientists have been able to identify potential binding modes of 1-allyl-2-[(3,4-dichlorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole with various biological targets. For instance, studies suggest that this compound may interact with enzymes and receptors involved in inflammatory pathways, making it a candidate for developing novel anti-inflammatory agents.
In addition to its potential role in inflammation research, 1-allyl-2-[(3,4-dichlorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole has also been explored for its antimicrobial properties. The combination of aromatic rings and heterocyclic moieties in its structure suggests that it may disrupt bacterial cell membranes or interfere with essential metabolic processes. Preliminary experiments have shown promising results in vitro, indicating that this compound could be effective against certain strains of bacteria and fungi. These findings are particularly relevant in light of the growing concern over antibiotic resistance, where novel antimicrobial agents are urgently needed.
The synthesis of 1-allyl-2-[(3,4-dichlorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole presents unique challenges due to its complex structure. However, recent improvements in synthetic methodologies have made it more feasible to produce this compound on a larger scale. Techniques such as palladium-catalyzed cross-coupling reactions have been particularly useful in constructing the aryl-substituted imidazole core. Additionally, strategies for introducing the allyl and sulfanyl groups have been refined to ensure high yields and purity.
The pharmacokinetic properties of 1-allyl-2-[(3,4-dichlorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole are also of great interest. Studies using computational models have predicted that this compound may exhibit favorable pharmacokinetic profiles, including reasonable oral bioavailability and metabolic stability. These predictions are based on the compound's molecular weight, lipophilicity, and solubility characteristics. Further experimental validation is needed to confirm these predictions and optimize the compound's pharmacokinetic properties.
In conclusion, 1-allyl-2-[(3,4-dichlorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole (CAS No. 339277-06-4) is a structurally complex and multifaceted compound with significant potential in pharmaceutical research. Its unique combination of pharmacophoric elements makes it a promising candidate for further investigation in drug discovery efforts aimed at treating inflammation and antimicrobial infections. As research continues to uncover new therapeutic applications for this compound, it is likely that additional insights into its biological activity and pharmacokinetic properties will emerge.
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